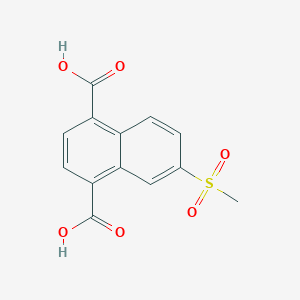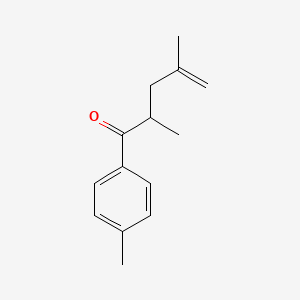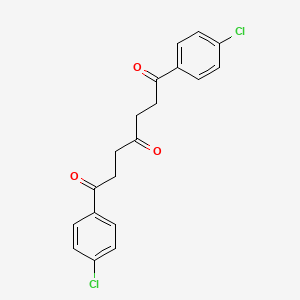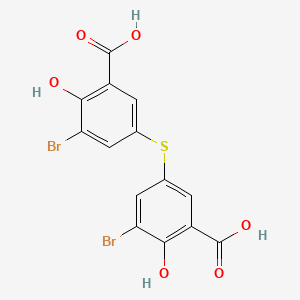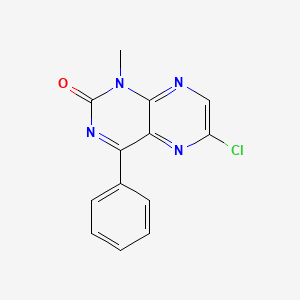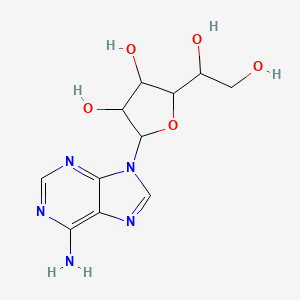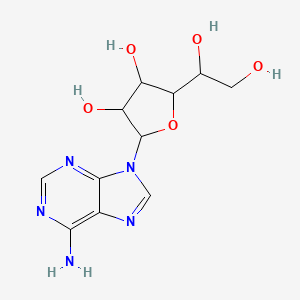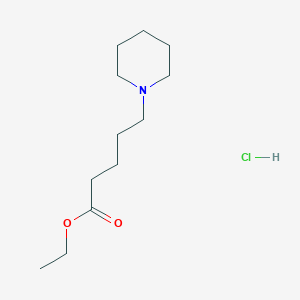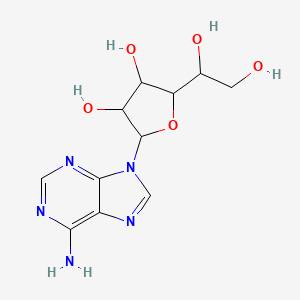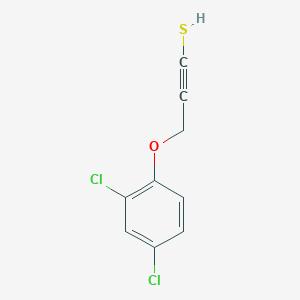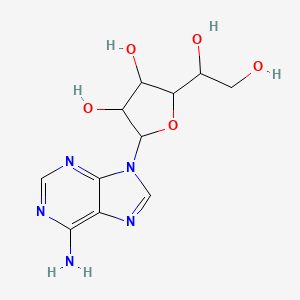
9-(beta-D-glucofuranosyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(beta-D-glucofuranosyl)adenine: is a purine nucleoside in which adenine is attached to a glucofuranose sugar via a beta-N(9)-glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected glucofuranose derivative. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine under acidic conditions, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods: Industrial production of this compound may involve enzymatic transglycosylation reactions, where enzymes like nucleoside phosphorylases are used to transfer the sugar moiety to adenine. This method is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(beta-D-glucofuranosyl)adenine can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the adenine base or the sugar moiety, resulting in reduced forms of the nucleoside.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as halides and amines are employed under basic conditions.
Major Products: The major products of these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have varied biological and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, 9-(beta-D-glucofuranosyl)adenine is used as a building block for the synthesis of more complex nucleoside analogs and nucleotides. It serves as a precursor in the synthesis of modified nucleic acids and oligonucleotides .
Biology: In biological research, this compound is used to study nucleoside metabolism and the enzymatic pathways involved in nucleic acid synthesis and degradation. It is also used in the development of nucleoside-based probes and sensors .
Medicine: In medicine, this compound and its derivatives are investigated for their antiviral and anticancer properties. They are used in the development of nucleoside analog drugs that target viral polymerases and other enzymes involved in nucleic acid replication .
Industry: In the industrial sector, this compound is used in the production of nucleoside-based materials and as a starting material for the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound can act as a substrate for various enzymes, including nucleoside phosphorylases and polymerases, leading to the formation of faulty nucleic acids that inhibit viral replication and cell proliferation .
Molecular Targets and Pathways:
Nucleic Acid Polymerases: The compound inhibits viral and cellular polymerases by competing with natural nucleosides.
Nucleoside Phosphorylases: It is metabolized by nucleoside phosphorylases, leading to the formation of active metabolites that exert antiviral and anticancer effects.
Comparison with Similar Compounds
9-(beta-D-arabinofuranosyl)adenine (Vidarabine): An antiviral nucleoside analog used to treat herpes simplex and varicella-zoster infections.
9-(beta-D-xylofuranosyl)adenine: A nucleoside analog with similar antiviral properties.
Uniqueness: 9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which imparts distinct chemical and biological properties. Its glucofuranose sugar makes it more stable and less prone to enzymatic degradation compared to other nucleoside analogs .
Properties
CAS No. |
10279-89-7 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI Key |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


